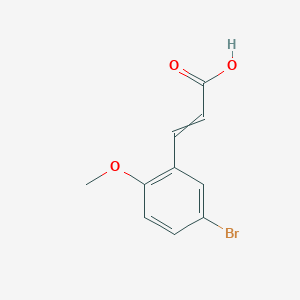

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, also known as 5-Bromo-2-methoxycinnamic acid, is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.083 g/mol . This compound belongs to the class of aromatic heterocycles and carboxylic acids, and it is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-enoic acid moiety .

Vorbereitungsmethoden

The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 2-methoxycinnamic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Analyse Chemischer Reaktionen

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds such as:

3-(4-Hydroxy-2-methoxyphenyl)prop-2-enoic acid:

3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

3,4-Dimethoxybenzoic acid: It has two methoxy groups on the phenyl ring and a carboxylic acid moiety.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .

Biologische Aktivität

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, also known as (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo substituent and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological properties. Its structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and methoxy group enhance its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of critical biological pathways.

Key Mechanisms Include:

- Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to disrupt microtubule formation, which is crucial for cell division. This mechanism has been linked to cytotoxic effects in cancer cells.

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, possibly through interference with bacterial cell wall synthesis or function.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for human lung adenocarcinoma (A549) and melanoma (A375) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | < 10 |

| A375 (Melanoma) | 5.7 |

| Hela (Cervical) | Not active |

These findings suggest that the compound could serve as a lead candidate in the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| P. aeruginosa | 15 |

Case Studies

-

Vascular Disruption in Tumor Models:

A study investigated the compound's effects on tumor vascularization using dynamic bioluminescence imaging in human prostate tumor xenografts. It was found to induce dose-dependent vascular shutdown, highlighting its potential as a vascular disrupting agent. -

Comparative Analysis with Related Compounds:

In comparative studies with structurally similar compounds, this compound exhibited superior activity against tubulin polymerization, reinforcing its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZTGNRWBRJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.